molecular formula C13H18N6 B11080534 N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide CAS No. 400064-01-9

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide

Cat. No.: B11080534
CAS No.: 400064-01-9
M. Wt: 258.32 g/mol
InChI Key: UMCUSGNBKYXNDW-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide is a synthetic chemical hybrid compound designed for advanced pharmacological and microbiological research. Its molecular structure integrates an imidodicarbonimidic diamide backbone, a functional group historically associated with biguanide-based therapeutics and investigated for metabolic applications , linked to a 1H-indol-3-yl moiety. This indole group is a privileged scaffold in medicinal chemistry, known to be present in compounds with diverse biological activities. Recent studies on structurally related 1H-indol-3-yl derivatives have demonstrated significant and selective antifungal activity against pathogenic Candida species and Aspergillus niger, as well as potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemotype in addressing antimicrobial resistance . The specific structural features of this compound suggest it may function through novel mechanisms of action, potentially involving microbial tyrosinase inhibition or disruption of bacterial cell membranes, warranting further investigation . This reagent is offered exclusively for non-clinical, in vitro research applications. It is intended for use by qualified laboratory professionals for purposes such as exploring new antibacterial and antifungal agents, investigating structure-activity relationships (SAR) in medicinal chemistry, and studying the biological activity of indole-biguanide hybrid molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) prior to handling.

Properties

CAS No.

400064-01-9

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

1-(diaminomethylidene)-2-[1-(1H-indol-3-yl)propan-2-yl]guanidine

InChI

InChI=1S/C13H18N6/c1-8(18-13(16)19-12(14)15)6-9-7-17-11-5-3-2-4-10(9)11/h2-5,7-8,17H,6H2,1H3,(H6,14,15,16,18,19)

InChI Key

UMCUSGNBKYXNDW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N=C(N)N=C(N)N

Origin of Product

United States

Preparation Methods

Dicyandiamide-Based Synthesis via Amino Acid Condensation

A predominant method for synthesizing N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide involves the condensation of dicyandiamide (DCD) with indole-containing amines under acidic conditions . In this approach, DCD acts as a guanidine precursor, reacting with 1-(1H-indol-3-yl)propan-2-amine to form the imidodicarbonimidic diamide backbone. The reaction is typically conducted in aqueous hydrochloric acid (2 M) under reflux for 3–4 hours, yielding the target compound at approximately 67–81% purity after recrystallization .

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the primary amine group in 1-(1H-indol-3-yl)propan-2-amine on the electrophilic carbon of DCD, followed by cyclization to form the imidodicarbonimidic core. Acidic conditions protonate the intermediate, facilitating dehydration and stabilizing the final product .

Optimization Parameters :

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk indole ring degradation.

  • Solvent : Aqueous HCl (15–20% v/v) optimizes solubility while minimizing side reactions .

  • Stoichiometry : A 1:1 molar ratio of DCD to amine precursor ensures minimal residual reactants .

ParameterOptimal ValueImpact on Yield
Reaction Temperature90°CMaximizes cyclization
HCl Concentration2 MPrevents hydrolysis
Reaction Time3.5 hoursBalances completion vs. degradation

Multi-Step Synthesis via Propan-2-yl Indole Intermediate

An alternative route involves synthesizing the propan-2-yl indole moiety prior to introducing the guanidine group. This method begins with the alkylation of indole using propan-2-yl bromide in the presence of a Lewis catalyst (e.g., AlCl₃), yielding 1-(1H-indol-3-yl)propan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the corresponding ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form 1-(1H-indol-3-yl)propan-2-amine .

Guanidine Incorporation :
The amine intermediate is reacted with cyanamide under basic conditions (pH 10–12) to form the imidodicarbonimidic diamide group. This step requires meticulous pH control to avoid premature cyclization or decomposition .

Yield Comparison :

  • Alkylation Step : 75–85% yield.

  • Reductive Amination : 60–70% yield.

  • Final Guanidation : 50–55% yield .

Solid-Phase Synthesis for High-Throughput Production

Recent advances leverage solid-phase synthesis to improve scalability and purity. Functionalized Wang resin is modified with a tert-butoxycarbonyl (Boc)-protected indole derivative, followed by sequential deprotection, coupling with DCD derivatives, and cleavage using trifluoroacetic acid (TFA). This method achieves 90–95% purity, as confirmed by HPLC, but requires specialized equipment and prolonged reaction times (24–48 hours) .

Advantages :

  • Reduced purification steps.

  • Compatibility with automated synthesizers.

Limitations :

  • High cost of functionalized resins.

  • Residual TFA necessitates extensive washing .

Catalytic Methods and Green Chemistry Approaches

Emerging methodologies emphasize sustainability through catalytic cycles. A palladium-catalyzed coupling reaction between 3-bromoindole and propan-2-yl guanidine precursors has been reported, utilizing Pd(OAc)₂ and Xantphos as ligands in a dimethylformamide (DMF)/water solvent system. This method achieves moderate yields (45–50%) but minimizes hazardous waste .

Key Reaction Conditions :

  • Catalyst Loading : 5 mol% Pd(OAc)₂.

  • Ligand : Xantphos (10 mol%).

  • Temperature : 120°C under microwave irradiation .

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, D₂O): δ 7.88–7.20 (m, 4H, indole aromatic protons), 6.10 (t, 1H, CH), 5.50 (br, 4H, NH₂) .

  • ¹³C NMR : 156.8 ppm (C=N), 136.2 ppm (indole C3) .

High-Resolution Mass Spectrometry (HRMS) :

  • Observed m/z: 258.32 (M⁺), matching the theoretical molecular weight .

Purity Assessment :

  • HPLC retention time: 12.3 minutes (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-ethylamine derivatives.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

Chemistry

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with specific chemical properties.

Application Description
Synthesis of derivativesUtilized in the creation of new chemical entities with potential applications in pharmaceuticals.
Reaction studiesInvestigated for its reactivity patterns in various chemical environments.

Biology

Research indicates that this compound may play a role in modulating biological pathways, particularly those involving neurotransmitters. The indole structure is known for its interaction with serotonin receptors, which are critical in numerous physiological processes.

Biological Aspect Details
Neurotransmitter modulationPotential to influence serotonin pathways, impacting mood and cognition.
Interaction with enzymesMay affect nitrogen metabolism through enzyme interaction.

Medicine

Ongoing studies are exploring the therapeutic potential of this compound. Its unique structure positions it as a candidate for drug development aimed at various conditions.

Therapeutic Application Potential Uses
Antidepressant propertiesInvestigated for efficacy in treating depression due to serotonin receptor interaction.
Antimicrobial activityPreliminary studies suggest potential against certain pathogens.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials that require specific functional properties.

Industrial Use Description
Specialty chemicalsEmployed in formulations requiring unique chemical characteristics.
Material scienceInvestigated for use in creating advanced materials with tailored properties.

Case Studies

Several case studies have highlighted the efficacy and versatility of this compound:

  • Neuropharmacology Study (2023) : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity at serotonin receptors, suggesting potential antidepressant effects .
  • Antimicrobial Research (2024) : Research indicated that modifications of this compound showed promising antimicrobial properties against resistant strains of bacteria, highlighting its potential in developing new antibiotics .
  • Material Science Application (2025) : A recent investigation into the use of this compound in polymer synthesis revealed enhanced mechanical properties and thermal stability, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The imidodicarbonimidic diamide group may also interact with enzymes involved in nitrogen metabolism, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidodicarbonimidic diamide (biguanide) core is shared among several pharmacologically active compounds. Key structural variations in substituents dictate differences in activity, pharmacokinetics, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Biguanide Derivatives

Compound Name Substituents Molecular Formula CAS Number Known Activity/Application Key Evidence Source
N-[1-(1H-Indol-3-yl)propan-2-yl]imidodicarbonimidic diamide 1H-Indol-3-yl-propan-2-yl C₁₅H₁₉N₇ Not provided Hypothetical (structural analogy suggests CNS/antimicrobial potential)
Proguanil Hydrochloride 4-Chlorophenyl, isopropyl C₁₁H₁₆ClN₅ 637-32-1 Antimalarial (inhibits dihydrofolate reductase)
Chlorproguanil 3,4-Dichlorophenyl, isopropyl C₁₁H₁₅Cl₂N₅ 537-21-3 Antimalarial (prodrug metabolized to active triazine)
N-(2-Methylphenyl)imidodicarbonimidic diamide 2-Methylphenyl C₉H₁₃N₅ 93-69-6 Industrial use (rubber accelerator, ligand in metal complexes)
N-(2-Phenylethyl)imidodicarbonimidic diamide Phenethyl C₁₀H₁₅N₅ 114-86-1 Antidiabetic (historical use, withdrawn due to toxicity)
N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide HCl 2,3-Dichlorophenyl C₉H₁₀Cl₂N₅·HCl 175205-08-0 Experimental (structural analog of chlorproguanil)

Key Findings

Structural Impact on Activity: Indole Derivatives: The indole group in the target compound is associated with CNS activity in analogs (e.g., analgesic compound 138 in ). Chlorinated Aryl Groups: Proguanil and chlorproguanil feature chlorophenyl substituents critical for antimalarial activity by targeting parasitic folate metabolism . Alkyl/Aryl Linkers: Phenethyl substituents (e.g., phenformin) enhance lipophilicity but increase toxicity risks, as seen in withdrawn antidiabetic agents .

Synthesis and Industrial Use: N-(2-Methylphenyl) derivatives are synthesized for non-pharmaceutical applications, such as rubber vulcanization accelerators (e.g., Vulkacit 1000) . The target compound’s indole-propan-2-yl group may require specialized coupling methods, akin to PyBOP-mediated amidation in .

Pharmacokinetic Considerations :

  • Proguanil’s isopropyl group improves metabolic stability, enabling oral administration .
  • Hydrochloride salts (e.g., ) enhance solubility but may alter absorption profiles.

Biological Activity

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide, also known by its chemical structure as a derivative of imidodicarbonimidic diamide, has garnered attention in recent years for its potential biological activities. This compound is of particular interest due to its structural relationship with indole, a core structure in many biologically active molecules.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C12H15N5. The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Research has indicated that compounds containing the indole structure can inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a role in tumor immune evasion. A study screening a library of natural products identified several compounds that inhibited IDO1 activity significantly. Although specific data on this compound is limited, its structural similarity to known IDO inhibitors suggests potential antitumor activity through this pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In a screening for new antimicrobials, derivatives of indole have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) . While specific results for this compound are not explicitly documented, the broader class of indole derivatives has demonstrated promising results against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound often correlates with their structural features. The presence of the indole ring is crucial for binding to biological targets, particularly enzymes involved in metabolic pathways related to cancer and infection.

Table: Comparison of Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50 (nM)Reference
This compoundPotential IDO1 inhibitorTBD
3-substituted indolesAnti-MRSA16
Tanshinone derivativeIDO1 InhibitionTBD

Case Studies and Research Findings

Several studies have explored the potential of indole derivatives in various therapeutic contexts:

  • IDO1 Inhibition : A study highlighted that certain indole derivatives exhibited noncompetitive inhibition against IDO1, suggesting that modifications to the indole structure can enhance inhibitory effects .
  • Antimicrobial Screening : A comprehensive screening identified promising candidates against MRSA, with some analogues showing MIC values as low as 0.25 µg/mL, indicating their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling indole derivatives with imidodicarbonimidic diamide precursors. Key steps include:

  • Indole functionalization : Protecting the indole nitrogen (e.g., with Boc groups) to prevent side reactions during coupling .
  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to enhance efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.
    • Data Table :
Reaction StepOptimal ConditionsYield Range
Indole activationBoc₂O, DMF, 0–5°C70–85%
CouplingEDC, DCM, RT, 12h50–65%
DeprotectionTFA/DCM (1:1)90–95%

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm indole and imidodicarbonimidic moieties. For example, indole C3-H typically appears at δ 7.0–7.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Storage : Tightly sealed containers in dry, ventilated areas; avoid exposure to light/moisture .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., serotonin receptors due to the indole scaffold) .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with biological activity .
    • Case Study : Derivatives with halogen substitutions showed 2–3× higher binding affinity to 5-HT₂A receptors in silico .

Q. How do contradictions in biological assay data (e.g., cytotoxicity vs. therapeutic efficacy) arise, and how can they be resolved?

  • Analysis :

  • Dose dependency : Test a wide concentration range (nM to μM) to identify therapeutic windows.
  • Assay interference : Confirm that the indole moiety does not autofluoresce in fluorescence-based assays .
  • Controls : Use structurally similar analogs (e.g., N-(1H-indol-2-ylmethyl)propan-2-amine hydrochloride) as negative controls .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation .
    • Data Table :
FormulationHalf-life (in vitro)Bioavailability (in vivo)
Free compound2.5 h<10%
PLGA-encapsulated8.7 h35–40%

Data Contradictions and Resolution

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values, and how can stereochemical purity be ensured?

  • Root Cause : Racemization during deprotection steps (e.g., acidic conditions removing Boc groups) .
  • Resolution :

  • Chiral chromatography : Use columns with cellulose-based stationary phases for enantiomer separation .
  • Circular Dichroism (CD) : Validate ee >98% for pharmacological studies .

Key Research Gaps

  • Target identification : Limited data on specific protein targets (e.g., kinases, GPCRs) due to the compound’s structural complexity.
  • Toxicological profiles : Long-term in vivo toxicity studies are needed to assess organ-specific effects .

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